molecular formula C9H10N2O B1437722 6,7-dihydro-8(5H)-quinolinone oxime CAS No. 58509-59-4

6,7-dihydro-8(5H)-quinolinone oxime

Cat. No. B1437722
CAS RN: 58509-59-4
M. Wt: 162.19 g/mol
InChI Key: CDBBPOISMDNVNQ-UHFFFAOYSA-N
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Description

6,7-dihydro-8(5H)-quinolinone oxime is a chemical compound with the molecular formula C9H10N2O . It has an average mass of 162.189 Da and a monoisotopic mass of 162.079315 Da .


Molecular Structure Analysis

The molecular structure of 6,7-dihydro-8(5H)-quinolinone oxime consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a double-bond stereo .


Physical And Chemical Properties Analysis

6,7-dihydro-8(5H)-quinolinone oxime has a density of 1.3±0.1 g/cm3, a boiling point of 353.4±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 63.1±3.0 kJ/mol, and it has a flash point of 167.5±22.1 °C . The compound has an index of refraction of 1.642, a molar refractivity of 45.9±0.5 cm3, and a molar volume of 127.0±7.0 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .

Scientific Research Applications

Antitumor Agents

Research has synthesized derivatives of 6,7-dihydro-quinolinone, exploring their potential as antitumor agents. Thiosemicarbazones derived from 5,6-dihydro-8(7H)-quinolinone were evaluated for their anticancer activity, showing promising results in mice bearing P388 leukemia, with E-configuration analogues generally being more active (Lemke et al., 1977). Another study developed a high-pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives, assessing them as anticancer agents with preliminary examination showing promising cytotoxicity against various cancer cell lines (Behbehani et al., 2020).

Synthetic Methodologies

A novel methodology for the synthesis of 6,7-dihydro-quinolinone derivatives has been developed, utilizing ammonium acetate-mediated cyclocondensation reactions. This method offers high atom efficiency, broad substrate scope, and is applicable to gram-scale synthesis, highlighting its potential for generating diverse quinoline systems for further biological evaluation (Behbehani et al., 2020).

Diuretic Activity

Research into 2,3-dihydro-4(1H)-quinolinone 4-oxime derivatives explored their diuretic activity, with certain compounds demonstrating high effectiveness. This study highlights the structural and activity relationship, aiding in the development of new diuretic agents (Nishijima et al., 1998).

Antibacterial Properties

The metal chelates of 6,7-dihydro-quinolinone oxime derivatives have been synthesized and characterized, showing antibacterial activity against both Gram-positive and Gram-negative bacteria. This research contributes to understanding the role of metal coordination in enhancing the antibacterial effectiveness of quinolinone compounds (Khalil et al., 1988).

Safety And Hazards

The safety information for 6,7-dihydro-8(5H)-quinolinone oxime indicates that it is dangerous . It has hazard statements H228-H302-H315-H319-H335, which indicate that it is flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P210-P261-P280-P301+P312-P302+P352-P305+P351+P338, which include avoiding sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .

properties

IUPAC Name

N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,12H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBBPOISMDNVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-8(5H)-quinolinone oxime

CAS RN

58509-59-4
Record name 6,7-Dihydro-5H-quinolin-8-one oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58509-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

According to the reported procedure (J. Het. Chem. 1978, 15, 249-251), 6,7-dihydro-5H-quinolin-8-one was reacted with hydroxylamine hydrochloride to afford the title compound (2.40 g, 96%) as a white solid after drying in vacuo: MS (ES) m/e 163 (M+H)+.
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96%

Synthesis routes and methods II

Procedure details

A solution of 5,6,7,8-tetrahydroquinoline (10.83 g, 81.3 mmol) and lithium diisopropylamide (LDA) (22.80 mL, 163 mmol) in dry MTBE (tert-butyl methyl ether) (100 mL was stirred for 10 min while dry N2 (nitrogen) was purged through the system. The solution was then cooled in an acetone-dry ice bath to between −30° C. and −20° C. A 2.5 M solution of nBuLi (n-butyllithium) in hexanes (101.0 mL, 253 mmol) was then added over a period of 5 min. The temperature of the cooling bath was maintained below −20° C. throughout the addition. The thus obtained orange/red mixture was then transferred via cannula to a pre-cooled solution of isoamyl nitrite (38.40 mL, 285 mmol) in dry MTBE (100 mL) at −30° C.; the transfer took about 10 min. The resulting mixture was stirred at −30° C. for 40 min at which time water (4.80 mL) was added in one portion. The quenched mixture was slowly warmed to ambient temperature. A brown solid precipitated from the crude mixture and was collected via filtration. The solid isolate was redissolved in CH2Cl2 (300 mL) and then filtered to remove any insoluble material. The solvent was removed in vacuo and the residue was recrystallized from 1:1 MTBE-hexanes to provide 10.05 g (75%) of the title compound as a beige solid. 1H NMR (CDCl3) δ 1.87-1.96 (m, 2H), 2.81 (t, 2H, J=6 Hz), 2.93 (t, 2H, J=8 Hz), 7.18 (dd, 1H,J=9, 6 Hz), 7.48 (dd, 1H, J=9, 1 Hz), 8.52 (dd, 1H, J=6, 1 Hz), 9.63 (br s, 1H); 13C NMR (CDCl3) δ 20.8, 23.8, 28.9, 123.4, 134.5, 136.7, 148.2, 148.9, 152.7. ES-MS m/z 163 (M+H).
Quantity
300 mL
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solvent
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Quantity
4.8 mL
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solvent
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10.83 g
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reactant
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22.8 mL
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solution
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[Compound]
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hexanes
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101 mL
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reactant
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38.4 mL
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reactant
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Quantity
100 mL
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solvent
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Yield
75%

Synthesis routes and methods III

Procedure details

A solution of 2.22 g of 8-oxo-5,6,7,8-tetrahydroquinoline, 2.1 g of hydroxylamine hydrochloride, and 4.1 g of sodium acetate in 15 mL of 3:1 ethanol-water was heated at 70° C. for 1 h. The reaction mixture was then diluted with water and extracted with dichloromethane. Evaporation of the extracts gave 1.95 g of product which was pure enough by NMR to be used in the next step.
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2.22 g
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2.1 g
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reactant
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4.1 g
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reactant
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ethanol water
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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